(3-Isopropylpyridin-4-yl)boronic acid
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Overview
Description
(3-Isopropylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an isopropyl group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropylpyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate pyridine derivative. One common method is the reaction of 3-isopropylpyridine with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium acetate and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve similar hydroboration techniques but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium acetate or sodium hydroxide for various reactions
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions
Scientific Research Applications
(3-Isopropylpyridin-4-yl)boronic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of (3-Isopropylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules through reversible covalent bonding, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
4-Pyridinylboronic Acid: Similar structure but without the isopropyl group.
2,6-Diarylphenylboronic Acids: Feature two aromatic rings and are used in similar applications.
Uniqueness
(3-Isopropylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl group can provide steric hindrance, affecting the compound’s behavior in various reactions .
Properties
Molecular Formula |
C8H12BNO2 |
---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(3-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)7-5-10-4-3-8(7)9(11)12/h3-6,11-12H,1-2H3 |
InChI Key |
WPTQPIVQKRCZOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C(C)C)(O)O |
Origin of Product |
United States |
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